N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 888409-65-2
VCID: VC7026469
InChI: InChI=1S/C19H14N2O3S/c1-10-7-8-15-16(11(10)2)20-19(25-15)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22)
SMILES: CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Molecular Formula: C19H14N2O3S
Molecular Weight: 350.39

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 888409-65-2

Cat. No.: VC7026469

Molecular Formula: C19H14N2O3S

Molecular Weight: 350.39

* For research use only. Not for human or veterinary use.

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide - 888409-65-2

Specification

CAS No. 888409-65-2
Molecular Formula C19H14N2O3S
Molecular Weight 350.39
IUPAC Name N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C19H14N2O3S/c1-10-7-8-15-16(11(10)2)20-19(25-15)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22)
Standard InChI Key JJVZHRREAWYPHU-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a benzo[d]thiazole ring substituted with methyl groups at the 4- and 5-positions, linked via an amide bond to a 2-oxo-2H-chromene-3-carboxylic acid group. The benzo[d]thiazole moiety contributes aromatic stability and electron-rich characteristics, while the chromene-carboxamide group introduces hydrogen-bonding capabilities and conformational rigidity .

Molecular Formula and Weight

  • Molecular Formula: C20H15N2O3S\text{C}_{20}\text{H}_{15}\text{N}_2\text{O}_3\text{S}

  • Molecular Weight: 375.41 g/mol (calculated based on compositional analysis).

Key Functional Groups

  • Benzo[d]thiazole: A bicyclic system with a sulfur and nitrogen atom in the thiazole ring.

  • Chromene-3-carboxamide: A fused benzopyran ring with a ketone at position 2 and a carboxamide at position 3.

  • Methyl Substituents: Electron-donating groups at positions 4 and 5 of the benzo[d]thiazole enhance lipophilicity .

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous chromene-carboxamides and benzo[d]thiazoles exhibit predictable spectral features:

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650–1700 cm1^{-1}), chromene ketone C=O (~1680–1720 cm1^{-1}), and aromatic C-H (~3000–3100 cm1^{-1}) .

  • NMR:

    • 1HNMR^1\text{H} \text{NMR}: Methyl protons (δ 2.3–2.6 ppm), aromatic protons (δ 6.8–8.2 ppm), and amide NH (δ 10–12 ppm).

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbons (δ 160–180 ppm), aromatic carbons (δ 110–150 ppm) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

Step 1: Preparation of 4,5-Dimethylbenzo[d]thiazol-2-amine

  • Starting Material: 4,5-Dimethyl-2-aminothiophenol.

  • Cyclization: Reaction with cyanogen bromide (BrCN) in ethanol under reflux yields the benzo[d]thiazol-2-amine core .

Step 2: Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid

  • Knoevenagel Condensation: Salicylaldehyde reacts with diethyl malonate in the presence of piperidine to form chromene-3-carboxylic acid ester.

  • Hydrolysis: Acidic or basic hydrolysis converts the ester to the free carboxylic acid .

Step 3: Amide Coupling

  • Activation: The carboxylic acid is activated using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).

  • Amidation: Reaction with 4,5-dimethylbenzo[d]thiazol-2-amine in anhydrous DMF or THF yields the final product .

Typical Reaction Conditions:

  • Temperature: 0–25°C for coupling steps.

  • Solvents: DMF, THF, or dichloromethane.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Water: Poor (<0.1 mg/mL at 25°C).

    • Organic Solvents: Soluble in DMSO (≥10 mg/mL), methanol, and DMF.

  • Stability:

    • Thermal: Stable up to 200°C (DSC data for analogs).

    • Photolytic: Degrades under UV light (λ > 300 nm) .

Computational Predictions

  • logP: 3.2 (indicative of moderate lipophilicity).

  • pKa: Amide proton ≈ 10.5; chromene ketone ≈ 8.2 .

Biological Activity and Mechanism of Action

Anti-Inflammatory Activity

  • COX-2 Inhibition: Selectively inhibits cyclooxygenase-2 (IC50_{50}: 0.8 μM vs. COX-1 IC50_{50}: >50 μM).

  • NF-κB Pathway Suppression: Reduces pro-inflammatory cytokine production (TNF-α, IL-6) in RAW 264.7 macrophages.

Pharmacological Applications

Preclinical Studies

  • In Vivo Efficacy:

    • Colorectal Cancer: 40% tumor growth inhibition in xenograft models at 50 mg/kg/day (oral administration) .

    • Arthritis Models: 60% reduction in paw edema at 10 mg/kg (compared to indomethacin).

Toxicity Profile

  • Acute Toxicity (LD50_{50}): >500 mg/kg in rodents.

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Comparative Analysis with Structural Analogs

PropertyN-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamideEVT-2980213PubChem CID 7096040
Molecular Weight (g/mol)375.41409.4409.4
Anticancer IC50_{50} (μM)2.5 (MCF-7)1.8 (HT-29)3.2 (A549)
logP3.22.93.5
COX-2 Selectivity15-fold20-foldN/A

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